molecular formula C9H18N4O3 B1582930 Propanamide, 3,3',3''-nitrilotris- CAS No. 2664-61-1

Propanamide, 3,3',3''-nitrilotris-

Cat. No. B1582930
CAS RN: 2664-61-1
M. Wt: 230.26 g/mol
InChI Key: RERXJGPPGMABOY-UHFFFAOYSA-N
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Description

Propanamide, 3,3’,3’‘-nitrilotris-, also known as 3,3’,3’'-Nitrilotris {N- [2- (methylamino)ethyl]propanamide}, is an organic compound with the molecular formula C18H39N7O3 . It has an average mass of 401.547 Da and a monoisotopic mass of 401.311432 Da .


Molecular Structure Analysis

The molecular structure of Propanamide, 3,3’,3’'-nitrilotris- consists of 18 carbon atoms, 39 hydrogen atoms, 7 nitrogen atoms, and 3 oxygen atoms . It has a complex structure with multiple amide groups .


Physical And Chemical Properties Analysis

Propanamide, 3,3’,3’'-nitrilotris- has a density of 1.233, a melting point of 183 °C, and a boiling point of 634.3°C at 760mmHg . It also has a refractive index of 1.535 . The compound appears as a white to almost white powder or crystal .

Scientific Research Applications

Pharmacokinetics and Metabolism in Preclinical Studies

One application of propanamide derivatives, specifically S-1, a potent selective androgen receptor modulator, was explored in a study that examined its pharmacokinetics and metabolism in rats. The study aimed to investigate the ideal pharmacokinetic characteristics of propanamide in preclinical development, finding that S-1 exhibits low clearance, moderate distribution, and extensive metabolism, suggesting its potential as a therapeutic agent for androgen-dependent diseases (Wu et al., 2006).

Material Science and Inorganic Chemistry

Another significant application area is in material science and inorganic chemistry, where nitrilotris(methylenephosphonic acid) (NTP) forms complexes with transition metals. These complexes demonstrate various structural forms, including three-dimensional porous structures and layered and linear structures, indicating potential for creating organic-inorganic hybrids with specific properties (Cabeza et al., 2002).

Actinide Extraction in Nuclear Waste Treatment

Propanediamides, a category related to propanamide, have been investigated for their utility in the declassification of nuclear liquid wastes through the extraction of actinides. These studies have contributed to advancements in nuclear waste treatment, showcasing the compound's potential in practical applications to separate harmful elements from waste solutions (Cuillerdier et al., 1993).

Chemical Synthesis and Catalysis

In chemical synthesis and catalysis, propanamide derivatives have been utilized as extractants and in the development of novel reactions. For instance, a Rh-catalyzed directed C-H cyanation reaction employing N-Cyano-N-phenyl-p-toluenesulfonamide highlights the versatility of propanamide derivatives in facilitating the synthesis of aromatic nitriles, marking an advancement in organic synthesis techniques (Gong et al., 2013).

properties

IUPAC Name

3-[bis(3-amino-3-oxopropyl)amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18N4O3/c10-7(14)1-4-13(5-2-8(11)15)6-3-9(12)16/h1-6H2,(H2,10,14)(H2,11,15)(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERXJGPPGMABOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC(=O)N)CCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062580
Record name Propanamide, 3,3',3''-nitrilotris-
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanamide, 3,3',3''-nitrilotris-

CAS RN

2664-61-1
Record name 3,3′,3′′-Nitrilotris[propanamide]
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Record name Nitrilotripropionamide
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Record name Nitrilotripropionamide
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Record name Propanamide, 3,3',3''-nitrilotris-
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Record name Propanamide, 3,3',3''-nitrilotris-
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Record name 3,3',3''-nitrilotrispropionamide
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Record name NITRILOTRIPROPIONAMIDE
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Synthesis routes and methods

Procedure details

A Parr autoclave was charged with an aqueous solution of acrylamide and a 10% molar excess of aqueous ammonia. The resulting mixture was warmed to 65° C. and autogenous pressure (<50 psi) and stirred at these conditions for three hours. At the end of this period, the reaction mass was allowed to cool to room temperature and white, crystalline nitrilotripropionamide (melting range 184°-186° C.) was recovered. NMR spectroscopy confirmed the structure.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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